REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][C:2]1=[O:12].[H-].[Na+].[CH2:15](I)[CH3:16]>CC(N(C)C)=O>[CH2:15]([O:11][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:1][C:2](=[O:12])[CH:3]=1)[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at room temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 6 g
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is heated briefly at 35° C.
|
Type
|
STIRRING
|
Details
|
by stirring at ambient temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The precipitate which forms is recovered
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
ADDITION
|
Details
|
the filtrate is poured into 200 ml
|
Type
|
CUSTOM
|
Details
|
of water and the resulting precipitate also recovered
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
The two filter cakes
|
Type
|
CUSTOM
|
Details
|
above obtained
|
Type
|
CUSTOM
|
Details
|
crystallized from methanol
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(NC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |